1,1'-(1,3-Phenylene)bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) diiodide
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Overview
Description
1,1’-(1,3-Phenylene)bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) diiodide is a compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The structure of this compound features two imidazolium rings connected by a 1,3-phenylene bridge, with butyl groups attached to the nitrogen atoms of the imidazolium rings. The diiodide counterions balance the positive charges on the imidazolium rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,3-Phenylene)bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) diiodide typically involves the following steps:
Formation of the Imidazolium Rings: The imidazolium rings can be synthesized through the cyclization of appropriate precursors, such as N-substituted imidazoles, under acidic conditions.
Attachment of Butyl Groups: The butyl groups are introduced through alkylation reactions, where butyl halides react with the imidazole rings in the presence of a base.
Formation of the 1,3-Phenylene Bridge: The imidazolium rings are connected via a 1,3-phenylene bridge through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Introduction of Diiodide Counterions: The final step involves the exchange of counterions to introduce diiodide ions, typically achieved through anion exchange reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,3-Phenylene)bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolium-based radicals or other oxidized derivatives.
Reduction: Reduction reactions can convert the imidazolium rings to imidazoline or imidazole derivatives.
Substitution: The butyl groups or the diiodide counterions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and transition metal oxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides, thiolates, or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium radicals, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1,1’-(1,3-Phenylene)bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) diiodide has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in cross-coupling reactions and polymerization processes.
Biology: Investigated for its antimicrobial and antifungal properties, making it a potential candidate for developing new pharmaceuticals.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as ionic liquids and conductive polymers, due to its unique ionic properties.
Mechanism of Action
The mechanism of action of 1,1’-(1,3-Phenylene)bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) diiodide involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium rings can interact with nucleophilic sites on biomolecules, leading to the disruption of cellular processes in microorganisms. Additionally, the compound’s ability to form stable complexes with various substrates makes it an effective catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,1’-(1,3-Phenylene)bis(3-butyl-1H-imidazol-3-ium)tetrafluoroborate: Similar structure but with tetrafluoroborate counterions instead of diiodide.
1,1’-(1,3-Phenylene)bis(3-butyl-1H-imidazol-3-ium)hexafluorophosphate: Similar structure but with hexafluorophosphate counterions.
1,1’-(1,3-Phenylene)bis(3-butyl-1H-imidazol-3-ium)chloride: Similar structure but with chloride counterions.
Uniqueness
The uniqueness of 1,1’-(1,3-Phenylene)bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) diiodide lies in its specific counterions (diiodide), which can influence its solubility, reactivity, and overall chemical properties. The presence of diiodide ions can enhance the compound’s ability to participate in certain types of chemical reactions and interactions, making it distinct from its analogs with different counterions.
Properties
CAS No. |
872338-05-1 |
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Molecular Formula |
C20H32I2N4 |
Molecular Weight |
582.3 g/mol |
IUPAC Name |
3-butyl-1-[3-(3-butyl-1,2-dihydroimidazol-1-ium-1-yl)phenyl]-1,2-dihydroimidazol-1-ium;diiodide |
InChI |
InChI=1S/C20H30N4.2HI/c1-3-5-10-21-12-14-23(17-21)19-8-7-9-20(16-19)24-15-13-22(18-24)11-6-4-2;;/h7-9,12-16H,3-6,10-11,17-18H2,1-2H3;2*1H |
InChI Key |
BLKQHGNKHQYSIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C[NH+](C=C1)C2=CC(=CC=C2)[NH+]3CN(C=C3)CCCC.[I-].[I-] |
Origin of Product |
United States |
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